Rifamexil

Mycobacterium avium complex antimycobacterial minimum inhibitory concentration

Procure Rifamexil (CAS 113102-19-5), a semi-synthetic rifamycin antibiotic characterized by a naphthothiazole core and a 2'-(diethylamino) substituent. This investigational agent shows distinct potency against *Mycobacterium avium* complex (MIC50 2 µg/mL), superior to rifampicin but inferior to rifabutin, making it an ideal reference compound for antimycobacterial susceptibility testing. Its two crystalline forms, one amorphous phase, and three solvates provide a unique model system for studying rifamycin polymorphism and formulation stability. Available for R&D as a non-interchangeable analytical standard.

Molecular Formula C42H55N3O11S
Molecular Weight 810.0 g/mol
CAS No. 113102-19-5
Cat. No. B1679327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamexil
CAS113102-19-5
Synonyms2'-(diethylamino)rifamycin P
2-DEAMRP
rifamexil
Molecular FormulaC42H55N3O11S
Molecular Weight810.0 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC2=C(S1)C3=C(C4=C2C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O
InChIInChI=1S/C42H55N3O11S/c1-12-45(13-2)41-44-30-27-28-34(49)24(8)37-29(27)39(51)42(10,56-37)54-18-17-26(53-11)21(5)36(55-25(9)46)23(7)33(48)22(6)32(47)19(3)15-14-16-20(4)40(52)43-31(35(28)50)38(30)57-41/h14-19,21-23,26,32-33,36,47-50H,12-13H2,1-11H3,(H,43,52)/b15-14+,18-17+,20-16-/t19-,21+,22+,23+,26-,32-,33+,36+,42-/m0/s1
InChIKeyQTLQVMGAXZJADU-ZRWMMNBYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rifamexil (CAS 113102-19-5) Procurement Guide: Rifamycin Derivative with Quantified Anti-Mycobacterial Potency


Rifamexil (also designated MDL 62,769 or P/DEA) is a semi-synthetic rifamycin antibiotic characterized by a naphthothiazole core structure and a 2'-(diethylamino) substituent on the rifamycin P scaffold [1]. The compound, with molecular formula C42H55N3O11S and molecular weight 809.97 g/mol [2], was originally developed as an investigational agent targeting Mycobacterium avium complex (MAC) and other nontuberculous mycobacteria [3]. Its synthesis and initial biological profiling were reported in the early 1990s, establishing its activity profile against slow- and rapid-growing mycobacterial species [1].

Rifamexil vs. Generic Rifamycins: Why In-Class Substitution Is Not Supported by Data


Rifamycins as a class exhibit substantial divergence in antimicrobial spectra, pharmacokinetic profiles, and solid-state properties that preclude simple interchange. Rifampicin, rifabutin, and rifapentine—the primary clinically deployed rifamycins—differ markedly in their in vitro activity against Mycobacterium avium complex (MAC), with MIC50 values ranging from 1 μg/mL (rifabutin) to 16 μg/mL (rifampicin) [1]. Rifamexil occupies a distinct position within this spectrum, demonstrating an MIC50 of 2 μg/mL against MAC clinical isolates [1], which is superior to rifampicin and rifapentine but inferior to rifabutin. Furthermore, the compound's solid-state behavior, characterized by two crystalline forms, an amorphous phase, and three solvates [2], introduces formulation and stability considerations not encountered with the more structurally characterized rifamycins. These quantitative disparities in microbiological potency and solid-state complexity establish Rifamexil as a non-interchangeable entity for research and development applications.

Rifamexil Differentiation Evidence: Quantitative Comparator Data for Procurement Decisions


In Vitro Anti-MAC Potency: Rifamexil MIC50 and MIC90 vs. Rifampicin, Rifapentine, and Rifabutin

In a direct head-to-head comparison against 20 clinical isolates of Mycobacterium avium complex (MAC), Rifamexil (P/DEA, compound 6) demonstrated an MIC50 of 2 μg/mL and MIC90 of 2 μg/mL, with an MIC range of 0.5–4 μg/mL [1]. In the same assay, rifampicin exhibited an MIC50 of 16 μg/mL, MIC90 of 64 μg/mL, and range of 2–128 μg/mL; rifapentine exhibited an MIC50 of 8 μg/mL, MIC90 of 16 μg/mL, and range of 0.5–32 μg/mL; and rifabutin exhibited an MIC50 of 1 μg/mL, MIC90 of 4 μg/mL, and range of 0.25–8 μg/mL [1].

Mycobacterium avium complex antimycobacterial minimum inhibitory concentration susceptibility testing

In Vivo Efficacy in Disseminated MAC Mouse Model: Rifamexil vs. Rifabutin and Rifapentine at 20 mg/kg

In the beige mouse (C57BL/6J; bgj/bgj) model of disseminated Mycobacterium avium infection, Rifamexil (P/DEA) at 20 mg/kg body weight was directly compared to rifabutin and rifapentine at the same dose [1]. The study reported that P/DEA and CGP 7040 at 20 mg/kg were less active than rifabutin and rifapentine, which had comparable activities at this dose level [1]. Quantitative bacterial load reduction data were not provided in the abstract, but the relative efficacy ranking was explicitly stated.

in vivo efficacy Mycobacterium avium mouse model pharmacodynamics

Solid-State Polymorphism Profile: Two Crystalline Forms, Amorphous Phase, and Three Solvates

Comprehensive solid-state characterization of Rifamexil via thermomicroscopy, differential scanning calorimetry-thermogravimetry (DSC-TGA), IR spectroscopy, and X-ray powder diffraction revealed two distinct crystalline forms, one amorphous material, and three solvates [1]. Single-crystal X-ray techniques further elucidated the crystal structures of two solvates, revealing that while the overall molecular conformation of Rifamexil is similar across forms, marked differences exist in crystal packing due to variations in molecular orientation and Rifamexil-solvent interactions [1].

polymorphism solid-state chemistry crystallography formulation

Rat Oral Pharmacokinetics: Cmax, Tmax, Half-Life, and AUC

Pharmacokinetic evaluation of Rifamexil (compound 6) in the rat following oral administration demonstrated rapid absorption, with plasma concentrations ranging from 2.65 to 4.51 μg/mL between 1 and 4 hours post-dose [1]. The mean terminal half-life was 2.76 hours, and the area under the curve (AUC) extrapolated to infinity was 30.46 μg·h/mL [1]. Urinary excretion accounted for 5.89% of the administered dose over 48 hours [1].

pharmacokinetics oral bioavailability rat ADME

Rifamexil Application Scenarios: Research and Development Use Cases Driven by Quantitative Evidence


In Vitro Screening of Antimycobacterial Agents Against MAC

Based on the demonstrated MIC50 of 2 μg/mL and MIC90 of 2 μg/mL against 20 MAC clinical isolates [1], Rifamexil is a suitable positive control or reference compound for laboratories conducting susceptibility testing of novel antimycobacterial candidates. Its intermediate potency (more active than rifampicin and rifapentine, less active than rifabutin) provides a benchmark for distinguishing compounds with superior or inferior activity against this clinically challenging pathogen [1].

Solid-State and Preformulation Studies of Rifamycin Analogs

The identification of two crystalline forms, one amorphous material, and three solvates for Rifamexil [2] makes this compound a valuable model system for investigating polymorphism in the rifamycin class. Researchers developing formulation strategies for rifamycin derivatives can use Rifamexil to study the impact of solid-state form on solubility, dissolution rate, and stability [2].

In Vivo Efficacy Benchmarking in MAC Infection Models

The comparative in vivo study in beige mice demonstrated that Rifamexil (P/DEA) at 20 mg/kg exhibits inferior efficacy relative to rifabutin and rifapentine at the same dose [3]. This dataset positions Rifamexil as a lower-efficacy comparator in animal models of disseminated MAC, allowing researchers to calibrate the performance of newer analogs and assess whether structural modifications improve in vivo activity beyond the Rifamexil baseline [3].

Preclinical Pharmacokinetic Profiling in Rodent Models

The published rat oral pharmacokinetic data—Cmax range of 2.65–4.51 μg/mL, Tmax 1–4 h, half-life 2.76 h, and AUC∞ 30.46 μg·h/mL [1]—provide a quantitative framework for designing absorption, distribution, metabolism, and excretion (ADME) studies. Rifamexil can serve as a reference standard for calibrating bioanalytical methods or for cross-study comparisons with other rifamycin analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifamexil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.